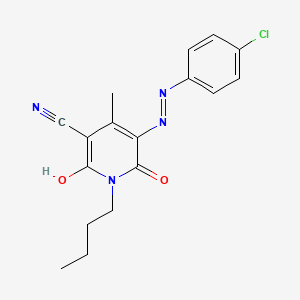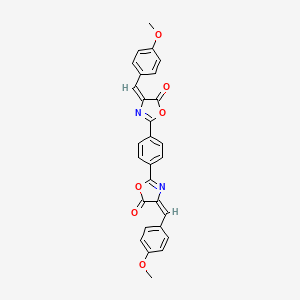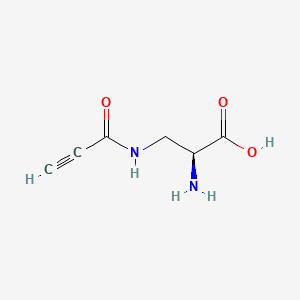
(2S)-2-amino-3-(prop-2-ynoylamino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-3-(prop-2-ynoylamino)propanoic acid is a compound of interest in various scientific fields due to its unique structural properties and potential applications. This compound features an amino group and a prop-2-ynoylamino group attached to a propanoic acid backbone, making it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(prop-2-ynoylamino)propanoic acid typically involves the reaction of an appropriate amino acid derivative with propargylamine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may involve steps such as protection and deprotection of functional groups to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions can enhance yield and reduce production costs. Techniques such as crystallization and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-3-(prop-2-ynoylamino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amino acids or amides.
Aplicaciones Científicas De Investigación
(2S)-2-amino-3-(prop-2-ynoylamino)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and cancer.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-3-(prop-2-ynoylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it may modulate signaling pathways and affect cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Propargylamine: A related compound with similar structural features, used in the synthesis of pharmaceuticals.
N-prop-2-ynylbenzamide-2-acetic acid: Another compound with a propargyl group, known for its biological activity.
Uniqueness
(2S)-2-amino-3-(prop-2-ynoylamino)propanoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C6H8N2O3 |
|---|---|
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(prop-2-ynoylamino)propanoic acid |
InChI |
InChI=1S/C6H8N2O3/c1-2-5(9)8-3-4(7)6(10)11/h1,4H,3,7H2,(H,8,9)(H,10,11)/t4-/m0/s1 |
Clave InChI |
ZKDRKJJXALIWAM-BYPYZUCNSA-N |
SMILES isomérico |
C#CC(=O)NC[C@@H](C(=O)O)N |
SMILES canónico |
C#CC(=O)NCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3'-Prop-1-en-2-ylspiro[bicyclo[3.1.0]hexane-6,2'-oxirane]](/img/structure/B13807858.png)

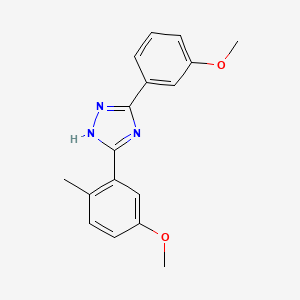
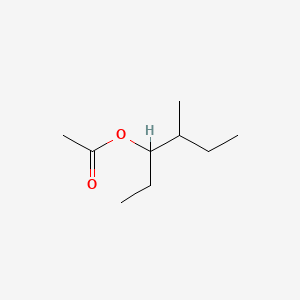

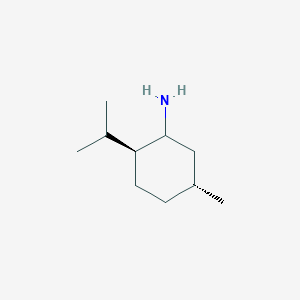
![1-(7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-7-yl)methanamine](/img/structure/B13807901.png)
![4H-Cyclopenta[b]thiophene-3-carboxylicacid,2-[[[[(2-fluorophenyl)methylene]hydrazino]oxoacetyl]amino]-5,6-dihydro-,methylester(9CI)](/img/structure/B13807903.png)
![2-Anthracenecarboxylic acid, 1-amino-9,10-dihydro-4-[(4-methylphenyl)amino]-9,10-dioxo-, methyl ester](/img/structure/B13807908.png)
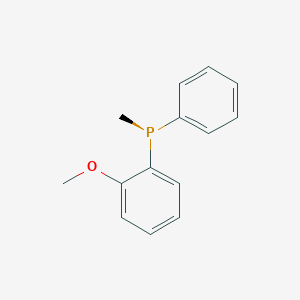
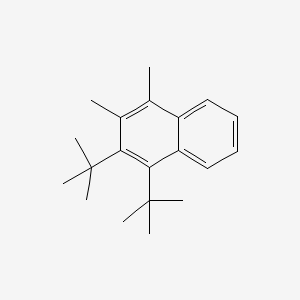
![(2-Fluorophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone](/img/structure/B13807931.png)
